molecular formula C21H23N3O2 B13399094 1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid

1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid

Cat. No.: B13399094
M. Wt: 349.4 g/mol
InChI Key: OEOYUMNGTUUNHL-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyridine class fused with a piperidine-4-carboxylic acid moiety. Its structure features a 7-methyl and 2-phenyl substitution on the imidazopyridine core, coupled with a piperidine ring bearing a carboxylic acid at the 4-position.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-[(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C21H23N3O2/c1-15-7-12-24-18(14-23-10-8-17(9-11-23)21(25)26)20(22-19(24)13-15)16-5-3-2-4-6-16/h2-7,12-13,17H,8-11,14H2,1H3,(H,25,26)

InChI Key

OEOYUMNGTUUNHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CN3CCC(CC3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid typically involves multistep reactions. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . This reaction forms the imidazo[1,2-a]pyridine core, which is then further functionalized to introduce the piperidine-4-carboxylic acid moiety. Industrial production methods may involve the use of solid support catalysts such as Al2O3 or TiCl4 to enhance reaction efficiency .

Chemical Reactions Analysis

1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural variations among related compounds include:

Compound Imidazopyridine Substituents Piperidine Substituents Molecular Weight (g/mol) Key Features
Target Compound 7-Methyl, 2-phenyl 4-Carboxylic acid Not Provided Balanced lipophilicity; potential for hydrogen bonding via carboxylic acid
1-(4-((6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxamido)methyl)phenyl)piperidine-4-carboxylic acid 6-Chloro, 2-ethyl 4-Carboxylic acid 379 (M+H)+ Chloro group enhances reactivity; carboxamido linker may influence flexibility
1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid 2-Biphenyl-4-yl 4-Carboxylic acid 411.5 Extended aromatic system; increased steric bulk for target selectivity
1-{[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid 3,4-Dimethoxyphenyl, 6-methyl 4-Carboxylic acid Not Provided Methoxy groups improve solubility; methyl enhances metabolic stability
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid 6-Fluoro, 2-methyl 4-Carboxylic acid Not Provided Fluorine’s electronegativity enhances stability and binding affinity

Key Observations :

  • Substituent Effects : Chloro (electron-withdrawing) and ethyl (electron-donating) groups in compound 220 may alter electronic properties compared to the target’s methyl and phenyl.
  • Functional Groups : Methoxy (e.g., ) and fluorine (e.g., ) substituents optimize solubility and metabolic stability.

Physicochemical Properties

  • Melting Points : Analogous compounds like 218 (179–180°C, pale-yellow solid ) suggest the target compound is likely a solid with a high melting point due to hydrogen bonding from the carboxylic acid.
  • Solubility : The carboxylic acid moiety enhances aqueous solubility compared to esters or amides (e.g., compound 220 ).
  • Stability : The absence of electron-withdrawing groups (e.g., chloro) in the target compound may improve in vivo stability relative to halogenated analogs.

Biological Activity

The compound 1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid is a derivative of imidazo[1,2-a]pyridine and piperidine, which has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H24N4O2C_{21}H_{24}N_{4}O_{2}. The structure consists of a fused imidazo[1,2-a]pyridine ring system attached to a piperidine moiety. The presence of the methyl and phenyl groups contributes to its unique properties and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance:

  • In vitro studies demonstrated that similar compounds exhibited strong inhibitory effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.126 μM to 17.02 μM, indicating significant cytotoxicity against cancer cells while sparing normal cells .
  • In vivo studies showed that these compounds could inhibit tumor growth and metastasis in mouse models, particularly in triple-negative breast cancer (TNBC) models, where they outperformed established chemotherapeutics like 5-Fluorouracil .

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Kinase Activity : Similar imidazo[1,2-a]pyridine derivatives have been shown to inhibit various kinases involved in cancer proliferation and survival pathways. For example, compounds targeting ERK5 kinase demonstrated significant inhibition in cell-based assays .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the mitochondrial pathway, as evidenced by increased levels of caspase activation in treated cell lines .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:

  • Oral Bioavailability : Studies report an oral bioavailability (F) of approximately 31.8%, suggesting that the compound can be effectively administered orally .
  • Clearance Rate : The clearance rate was noted to be around 82.7 mL/h/kg after intravenous administration, indicating a moderate elimination profile that could be optimized for therapeutic use .

Toxicity Profile

Preliminary toxicity assessments have shown that the compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in murine models . This suggests a potentially safe therapeutic window for further development.

Table 1: Summary of Biological Activity Data

Activity Type Cell Line IC50 (μM) Effectiveness
AnticancerMCF-717.02Moderate
AnticancerMDA-MB-2310.126High
Apoptosis InductionVariousN/ASignificant increase in caspase levels

Table 2: Pharmacokinetic Parameters

Parameter Value
Oral Bioavailability (F)31.8%
Clearance Rate (mL/h/kg)82.7
Maximum Tolerated Dose (mg/kg)2000

Case Study 1: Efficacy in TNBC Models

A study focused on the efficacy of similar compounds in TNBC mouse models revealed that treatment with these compounds significantly reduced tumor size and metastasis compared to controls. The treatment protocol involved administering the compound over a period of 30 days post-tumor inoculation, leading to notable reductions in metastatic nodules.

Case Study 2: Comparison with Standard Chemotherapeutics

In comparative studies against standard chemotherapeutics like 5-Fluorouracil, the imidazo[1,2-a]pyridine derivatives demonstrated a superior selectivity index for cancer cells over normal cells. This selectivity suggests potential advantages in minimizing side effects associated with traditional chemotherapy.

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